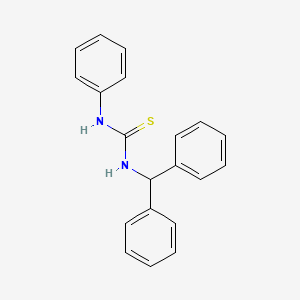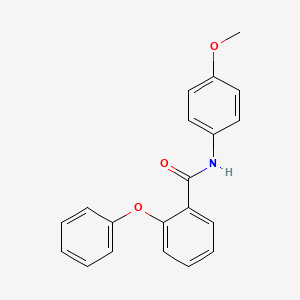
N-(diphenylmethyl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(diphenylmethyl)-N'-phenylthiourea, commonly known as DPMPT, is a chemical compound that is widely used in scientific research. DPMPT is a thiourea derivative that has been synthesized using various methods. This compound has been found to have a wide range of applications in scientific research, including its use as a reagent for the determination of copper and as a catalyst in organic synthesis.
科学的研究の応用
DPMPT has been found to have a wide range of applications in scientific research. One of its main uses is as a reagent for the determination of copper. DPMPT reacts with copper ions to form a complex that can be easily measured using spectrophotometry. This method is widely used in analytical chemistry for the determination of copper in various samples.
DPMPT is also used as a catalyst in organic synthesis. It has been found to be an effective catalyst for the synthesis of various organic compounds, including imines, oximes, and hydrazones. DPMPT has also been used in the synthesis of heterocyclic compounds, such as pyrazoles and pyridazines.
作用機序
The mechanism of action of DPMPT is not fully understood. It is believed that DPMPT acts as a nucleophile, attacking electrophilic species such as copper ions or carbonyl groups. The resulting complex or intermediate then undergoes further reactions to form the desired product.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of DPMPT. However, studies have shown that DPMPT is not toxic to cells and does not cause any significant adverse effects.
実験室実験の利点と制限
One of the main advantages of using DPMPT in lab experiments is its high selectivity for copper ions. This makes it an ideal reagent for the determination of copper in various samples. DPMPT is also relatively easy to synthesize and purify, making it a cost-effective reagent.
However, there are some limitations to using DPMPT in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. DPMPT is also sensitive to light and air, which can cause it to degrade over time.
将来の方向性
There are several future directions for the use of DPMPT in scientific research. One area of interest is the development of new catalytic applications for DPMPT. Researchers are also exploring the use of DPMPT as a reagent for the determination of other metal ions, such as zinc and nickel.
Another area of interest is the development of new synthetic methods for DPMPT. Researchers are exploring the use of alternative starting materials and reaction conditions to improve the yield and purity of DPMPT.
Conclusion:
In conclusion, DPMPT is a versatile compound that has a wide range of applications in scientific research. Its use as a reagent for the determination of copper and as a catalyst in organic synthesis has been well established. Although there are some limitations to using DPMPT in lab experiments, its high selectivity and relative ease of synthesis make it a valuable tool for researchers. There are also several future directions for the use of DPMPT in scientific research, including the development of new catalytic applications and synthetic methods.
合成法
DPMPT is synthesized by reacting benzophenone with thiourea in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The chemical structure of DPMPT is shown below:
特性
IUPAC Name |
1-benzhydryl-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S/c23-20(21-18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLXQUYFYNSTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-3-phenylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5775808.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)



![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)
![N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)